Ethyl 5-methyl-7-(3-nitrophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 5-METHYL-7-(3-NITROPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities, including antitumor, antimicrobial, and anti-inflammatory properties . The presence of the nitrophenyl group and the triazolopyrimidine core makes this compound particularly interesting for medicinal chemistry research.
Preparation Methods
The synthesis of ETHYL 5-METHYL-7-(3-NITROPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE typically involves the reaction of N-(3-nitrophenyl)thiophene-2-carbohydrazonoyl chloride with ethyl 6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate in the presence of a base such as triethylamine . The reaction is carried out in a solvent like 1,4-dioxane under reflux conditions until the starting materials are completely consumed, as monitored by thin-layer chromatography .
Chemical Reactions Analysis
ETHYL 5-METHYL-7-(3-NITROPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Scientific Research Applications
ETHYL 5-METHYL-7-(3-NITROPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: It has shown potential as an antitumor agent, with studies indicating its ability to inhibit the growth of various cancer cell lines.
Neuroprotection: Research has demonstrated its neuroprotective and anti-neuroinflammatory properties, making it a candidate for the treatment of neurodegenerative diseases.
Antimicrobial Activity: The compound has been evaluated for its antimicrobial properties against various microorganisms.
Mechanism of Action
The mechanism of action of ETHYL 5-METHYL-7-(3-NITROPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE involves the inhibition of key enzymes and pathways:
Comparison with Similar Compounds
Similar compounds to ETHYL 5-METHYL-7-(3-NITROPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE include:
1,2,4-Triazolopyrimidines: These compounds share the triazolopyrimidine core and exhibit similar biological activities, such as antitumor and antimicrobial properties.
Thiadiazoles: These heterocyclic compounds also display a broad spectrum of biological activities, including antimicrobial and anticancer properties.
ETHYL 5-METHYL-7-(3-NITROPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE stands out due to its unique combination of a nitrophenyl group and a triazolopyrimidine core, which contributes to its potent biological activities.
Properties
Molecular Formula |
C15H15N5O4 |
---|---|
Molecular Weight |
329.31 g/mol |
IUPAC Name |
ethyl 5-methyl-7-(3-nitrophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C15H15N5O4/c1-3-24-14(21)12-9(2)18-15-16-8-17-19(15)13(12)10-5-4-6-11(7-10)20(22)23/h4-8,13H,3H2,1-2H3,(H,16,17,18) |
InChI Key |
KTDYXQLYTCFKDD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC2=NC=NN2C1C3=CC(=CC=C3)[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.